Dichapetalin K

Catalog No.
S15801086
CAS No.
876610-29-6
M.F
C39H50O6
M. Wt
614.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichapetalin K

CAS Number

876610-29-6

Product Name

Dichapetalin K

IUPAC Name

(3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one

Molecular Formula

C39H50O6

Molecular Weight

614.8 g/mol

InChI

InChI=1S/C39H50O6/c1-23(20-40)16-27-18-28(34(42)45-27)29-11-15-39-21-38(29,39)14-12-31-35(2)13-10-25-17-30(24-6-8-26(43-5)9-7-24)44-22-36(25,3)32(35)19-33(41)37(31,39)4/h6-10,12,14,16,27-33,40-41H,11,13,15,17-22H2,1-5H3/b23-16+/t27-,28-,29-,30-,31+,32+,33+,35+,36-,37-,38+,39+/m0/s1

InChI Key

TUJRURFPAUTAHC-OJWYEGDGSA-N

Canonical SMILES

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)CO

Isomeric SMILES

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)C=C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)/CO

Dichapetalin K is a natural product found in Dichapetalum gelonioides with data available.

Dichapetalin K is a member of the dichapetalin family, which consists of highly modified triterpenoids derived from various species of the genus Dichapetalum. These compounds are characterized by their complex structures and significant biological activities. Dichapetalin K, specifically, has garnered interest due to its unique phenyl-butadiene functionality and its potential therapeutic properties. The compound is primarily isolated from Dichapetalum gelonioides, a plant known for its diverse phytochemical profile and medicinal uses .

Typical of triterpenoids, including:

  • Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, which involve the formation of new carbon-carbon bonds through the interaction of diene and dienophile components.
  • Rearrangements: Base-catalyzed rearrangements can occur, leading to structural modifications that enhance biological activity.
  • Photooxygenation: This reaction involves the incorporation of singlet oxygen into the compound under light exposure, facilitating further transformations .

These reactions are essential for modifying the compound's structure to improve its efficacy in biological systems.

Dichapetalin K exhibits a range of biological activities, making it a subject of interest in pharmacological research. Some key findings include:

  • Cytotoxicity: It has shown significant cytotoxic effects against various cancer cell lines, indicating potential as an anti-cancer agent. For instance, related compounds like dichapetalin X have demonstrated strong cytotoxicity with an IC50 value of 3.14 μM against leukemic cells .
  • Anti-inflammatory Properties: Studies indicate that dichapetalin-type triterpenoids possess anti-inflammatory activities, which may be beneficial in treating inflammatory diseases .
  • Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .

The synthesis of dichapetalin K can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting the compound from plant sources like Dichapetalum gelonioides. This process typically includes solvent extraction followed by chromatographic techniques to isolate pure compounds.
  • Chemical Synthesis: Advances in synthetic organic chemistry allow for the laboratory synthesis of dichapetalin K through multi-step reactions that mimic natural biosynthetic pathways. This includes using starting materials that undergo cycloaddition and rearrangement reactions to build the complex structure characteristic of dichapetalins .

Dichapetalin K has several potential applications:

  • Pharmaceutical Development: Its cytotoxic and anti-inflammatory properties make it a candidate for drug development in oncology and inflammatory diseases.
  • Natural Products Research: The compound serves as a model for studying triterpenoid biosynthesis and modification, contributing to our understanding of plant secondary metabolites.
  • Agricultural Uses: Due to its antimicrobial properties, it may find applications in developing natural pesticides or fungicides .

Interaction studies involving dichapetalin K have focused on its mechanisms of action within biological systems:

  • Cellular Mechanisms: Research indicates that dichapetalin K may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of mitochondrial function.
  • Synergistic Effects: Combinations with other phytochemicals have been studied to assess potential synergistic effects that enhance therapeutic efficacy against cancer cells or pathogens .

Dichapetalin K is part of a broader family of dichapetalin-type triterpenoids. Here are some similar compounds:

Compound NameStructural FeaturesBiological Activity
Dichapetalin AContains a lactone structureStrong cytotoxic activity
Dichapetalin XModified side chain (butyloxy)Broad-spectrum cytotoxicity
7-Hydroxydichapetalin PHydroxyl group at C-7Anti-leukemic properties
Dichapetalin MHydroxyl group at C-6Anti-inflammatory effects

Uniqueness of Dichapetalin K

Dichapetalin K stands out due to its specific phenyl-butadiene functionality, which is not present in all other dichapetalins. This unique structural feature may contribute to its distinct biological activities and mechanisms of action compared to other members of the family .

XLogP3

6.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

614.36073931 g/mol

Monoisotopic Mass

614.36073931 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-15-2024

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